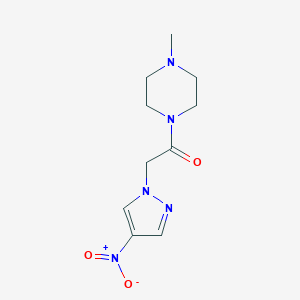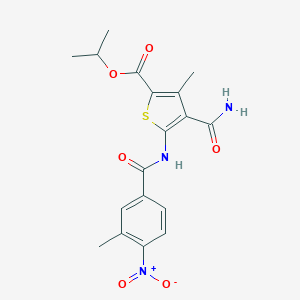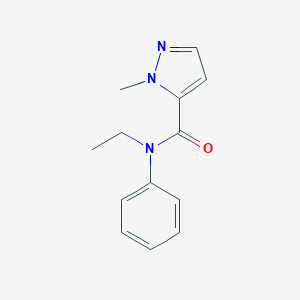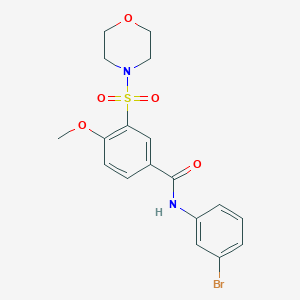![molecular formula C13H16ClNO2S B259505 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the mid-1990s. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the primary psychoactive component of cannabis. CP-47,497 has been used extensively in scientific research to study the mechanisms of the endocannabinoid system and to develop new treatments for a variety of medical conditions.
Mécanisme D'action
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. When 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one and other cannabinoids.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its psychoactive effects. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of conditions such as chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and developing new treatments for medical conditions. However, one limitation is that it is a synthetic compound, which may limit its usefulness in studying the effects of natural cannabinoids found in cannabis.
Orientations Futures
There are many potential future directions for research involving 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one. One area of research is the development of new treatments for medical conditions such as chronic pain and inflammation. 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the development of new drugs for these conditions. Another area of research is the study of the endocannabinoid system and its role in a variety of physiological processes, such as appetite regulation, immune function, and mood regulation. Finally, there is potential for the development of new synthetic cannabinoids based on the structure of 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one, which may have improved potency, selectivity, and therapeutic potential.
Méthodes De Synthèse
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl thioether with 4-morpholinylpropanone in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-chlorophenylmagnesium bromide with N-methylmorpholine-N-oxide, followed by reaction with 1,3-propanedione.
Applications De Recherche Scientifique
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been used extensively in scientific research to study the endocannabinoid system and to develop new treatments for a variety of medical conditions. It has been shown to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been used in studies of the physiological effects of cannabinoids, as well as in studies of the mechanisms of action of other drugs that interact with the endocannabinoid system.
Propriétés
Nom du produit |
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one |
|---|---|
Formule moléculaire |
C13H16ClNO2S |
Poids moléculaire |
285.79 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H16ClNO2S/c14-11-1-3-12(4-2-11)18-10-5-13(16)15-6-8-17-9-7-15/h1-4H,5-10H2 |
Clé InChI |
AOGDQIMNZHQBNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
SMILES canonique |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)


![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)



